Pivalic-d6 Acid
Overview
Description
Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It has a molecular formula of C5H10O2, an average mass of 102.132 Da, and a mono-isotopic mass of 102.068077 Da .
Synthesis Analysis
Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . This reaction requires an acid catalyst such as hydrogen fluoride . tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .
Molecular Structure Analysis
According to Density Functional Theory (DFT) computations, the Pivalic acid molecule has an equilibrium structure of Cs symmetry . The theoretical and experimental IR-spectra are satisfactorily agreed .
Chemical Reactions Analysis
Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is also employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .
Physical And Chemical Properties Analysis
Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.4±6.0 kJ/mol, a flash point of 68.3±9.8 °C, and an index of refraction of 1.420 .
Scientific Research Applications
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Field:
Analytical Chemistry
Summary:
Pivalic-d6 Acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions. While DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is more commonly used for this purpose, the minor peaks from protons on the three methylene bridges in DSS can be problematic. Pivalic-d6 Acid provides a cleaner and simpler singlet peak at approximately 1.08 ppm in the ^1H NMR spectrum at 25 °C and neutral pH .
Experimental Procedure:
Results:
The use of Pivalic-d6 Acid as an internal standard allows accurate determination of chemical shifts in NMR spectra, aiding in the identification and quantification of other compounds.
2. Catalysis in Organic Synthesis
Field:
Organic Chemistry
Summary:
Pivalic-d6 Acid has been employed as a mild and sterically hindered carboxylic proton donor in various organic reactions. One notable application is its assistance in the Biginelli reaction , a multicomponent one-pot reaction for synthesizing dihydropyrimidinones and their derivatives. These compounds have diverse biological activities and are relevant in medicinal chemistry .
Experimental Procedure:
Results:
The Biginelli reaction yields dihydropyrimidinones efficiently, making it a valuable method for accessing biologically active compounds.
3. Rhodium-Catalyzed C–H Bond Activation
Field:
Inorganic Chemistry
Summary:
Density functional theory computations have revealed that Pivalic-d6 Acid assists in the C–H bond activation mechanism during the rhodium-catalyzed formation of α-branched amines. The Cp*RhCl+ cation, formed in situ, acts as the active catalyst in this process .
Experimental Procedure:
Results:
The presence of Pivalic-d6 Acid enhances the formation of α-branched amines, providing insights into catalytic pathways.
4. Gas-Liquid-Liquid Reaction Engineering
Field:
Chemical Engineering
Summary:
The Koch synthesis of Pivalic Acid, using sulfuric acid as a catalyst, serves as a model system for studying mass transfer and mixing effects in gas-liquid-liquid reaction systems. Pivalic Acid is a key intermediate in this process .
Experimental Procedure:
Results:
Understanding the impact of mass transfer and mixing in this system contributes to optimizing industrial processes.
5. Solvent-Free Synthesis of Dihydropyrimidinones
Summary:
Pivalic-d6 Acid has been utilized in solvent-free conditions for the efficient one-pot synthesis of dihydropyrimidinones via the Biginelli reaction. The reaction proceeds smoothly, providing access to biologically relevant compounds .
Experimental Procedure:
Safety And Hazards
Future Directions
properties
CAS RN |
95926-89-9 |
---|---|
Product Name |
Pivalic-d6 Acid |
Molecular Formula |
C5H10O2 |
Molecular Weight |
108.17 |
IUPAC Name |
3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |
InChI Key |
IUGYQRQAERSCNH-WFGJKAKNSA-N |
SMILES |
CC(C)(C)C(=O)O |
synonyms |
2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2,2-Trimethylacetic-d6 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2-Dimethylpropionic-d6 Acid; Neopentanoic-d6 Acid; Neovaleric-d6 Acid; Trimethylacetic-d6 Acid; Trimethylme |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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